Home > Products > Screening Compounds P13467 > Estriol succinate
Estriol succinate - 514-68-1

Estriol succinate

Catalog Number: EVT-407001
CAS Number: 514-68-1
Molecular Formula: C26H32O9
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estriol succinate is a steroid ester and a hemisuccinate.
Source and Classification

Estriol is synthesized mainly in the ovaries, adrenal glands, and placenta. It is produced from the conversion of estrone and estradiol, with a significant portion being generated during pregnancy. Estriol succinate, specifically, is formed by esterifying estriol with succinic acid, which enhances its pharmacological properties and stability compared to its parent compound. This compound falls under the category of steroid hormones and is classified as an estrogen receptor agonist.

Synthesis Analysis

Methods of Synthesis

The synthesis of estriol succinate typically involves the esterification of estriol with succinic acid or its derivatives. The process generally includes the following steps:

  1. Preparation of Estriol: Estriol can be obtained from natural sources or synthesized through chemical methods.
  2. Esterification Reaction: The hydroxyl groups at the 3- and 17-positions of estriol are esterified using succinic anhydride or succinyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms estriol succinate.
  3. Purification: The product is purified through crystallization or chromatography to achieve high purity suitable for pharmaceutical use.

Technical details regarding conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Reactions Involving Estriol Succinate

Estriol succinate can undergo several chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic conditions, estriol succinate can hydrolyze back to estriol and succinic acid.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Reduction: The carbonyl groups may be reduced to alcohols under specific conditions.

These reactions are important for understanding its stability and reactivity in biological systems.

Mechanism of Action

Process and Data

Estriol succinate acts primarily through binding to estrogen receptors in target tissues, leading to various physiological effects:

  1. Receptor Binding: Upon administration, estriol succinate dissociates into estriol, which binds to estrogen receptors (ERα and ERβ).
  2. Gene Regulation: This binding activates transcriptional pathways that regulate gene expression related to reproductive health, bone density maintenance, and cardiovascular function.
  3. Physiological Effects: The activation results in increased proliferation of vaginal epithelium, improved endothelial function, and modulation of bone metabolism.

Studies have indicated that estriol has a lower affinity for sex hormone-binding globulin (SHBG), allowing more free hormone available for biological activity compared to other estrogens like estradiol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability may vary with pH; optimal conditions are necessary for storage.

Relevant data indicate that the compound maintains its efficacy over a range of temperatures but should be stored in airtight containers away from direct light.

Applications

Scientific Uses

Estriol succinate is primarily used in:

  1. Hormone Replacement Therapy: It alleviates menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis risk by restoring estrogen levels.
  2. Gynecological Treatments: Used in managing conditions like atrophic vaginitis and other estrogen deficiency-related disorders.
  3. Research Applications: Investigated for its role in cardiovascular health, bone metabolism, and potential protective effects against certain cancers due to its unique estrogenic properties compared to stronger estrogens.

Clinical studies have shown that estriol succinate can improve endothelial function and bone mineral density in elderly women, highlighting its therapeutic potential beyond traditional estrogen replacement therapies.

Introduction to Estriol Succinate

Definition and Chemical Classification of Estriol Succinate

Estriol succinate (chemical name: 4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid) is a semi-synthetic estrogen ester derived from the natural estrogen estriol (E3). Its molecular formula is C26H32O9, with a molar mass of 488.533 g·mol−1 [1] [4]. Structurally, it features succinic acid esterified at both the C16α and C17β hydroxyl groups of estriol, forming a disuccinate ester prodrug [1] [4]. This esterification significantly alters its pharmacokinetic properties compared to unconjugated estriol, including reduced intestinal hydrolysis and prolonged systemic release [1].

Estriol succinate belongs to the broader class of estrogen esters, which are designed to enhance the delivery and bioavailability of parent estrogens. Unlike monoesters (e.g., estradiol valerate), its diester configuration necessitates hepatic cleavage for activation, contributing to its unique pharmacological profile [1] [2]. The compound typically presents as a solid powder with >98% purity for pharmaceutical use and is soluble in aqueous solutions when converted to its sodium salt form (estriol sodium succinate) [4].

Table 1: Key Chemical and Pharmaceutical Properties of Estriol Succinate

PropertySpecification
IUPAC Name4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid
Molecular FormulaC26H32O9
Molar Mass488.533 g·mol−1
CAS Number (Succinate)514-68-1
Esterification SitesC16α and C17β hydroxyl groups
Equivalent Estriol Mass1.18 mg estriol per 2 mg estriol succinate
Pharmaceutical FormsTablets (2 mg, 4 mg), vaginal cream (0.1%), injectable vials (20 mg)

Historical Development and Pharmacological Recognition

Estriol succinate was first synthesized and introduced for medical use in 1966, primarily targeting menopausal symptom management [1] [9]. Its development coincided with the broader commercialization of estrogen therapies, following the success of conjugated equine estrogens (Premarin®, introduced in 1942) [9]. However, estriol succinate represented a shift toward bioidentical hormone derivatives—compounds structurally identical to endogenous hormones, as opposed to the mixed equine estrogens in Premarin® [9].

Pharmacological recognition emerged from its unique prodrug behavior. Unlike earlier estrogen esters (e.g., estradiol benzoate), estriol succinate resisted hydrolysis in the intestinal mucosa, leading to slower absorption and prolonged circulation. After oral administration, peak estriol levels of 40 pg/mL occurred within 12 hours, rising to 80 pg/mL with sustained dosing [1]. This extended activity distinguished it from unconjugated estriol, which exhibited rapid clearance [2]. By the 1980s, clinical trials involving 911 menopausal women over five years established its efficacy for vulvovaginal atrophy and osteoporosis prevention, solidifying its therapeutic role [1] [4].

Research interest expanded in the 2000s when estriol succinate (under the tentative brand name Trimesta) entered Phase II clinical trials for multiple sclerosis. This application leveraged estriol’s immunomodulatory properties, though development was discontinued due to insufficient efficacy [1].

Table 2: Historical Milestones in Estriol Succinate Development

YearEventSignificance
1930Discovery of estriol as a major urinary estrogen [2]Foundation for derivative development
1966Introduction of estriol succinate for menopausal therapy [1]First bioidentical estrogen ester prodrug
1973–19875-year clinical trials in 911 menopausal women [1] [4]Validation of long-term efficacy for urogenital symptoms
2000sPhase II trials for multiple sclerosis (as Trimesta) [1]Exploration of neurological applications

Comparative Analysis with Other Estrogen Derivatives

Estriol succinate exhibits distinct pharmacological and clinical profiles compared to other estrogen derivatives. Its weak estrogenic potency is notable: estriol succinate requires approximately 15 times higher doses than conjugated equine estrogens (CEE) to achieve equivalent vaginal cornification in preclinical models [3]. Conversely, CEE induces uterine growth more potently than estriol succinate, highlighting its tissue-selective effects [3].

As a prodrug, estriol succinate’s activation mechanism differs significantly from other esters:

  • Vs. Estradiol Valerate: This monoester undergoes rapid intestinal hydrolysis, yielding immediate estradiol release. Estriol succinate bypasses intestinal cleavage, requiring hepatic conversion for gradual estriol release [1].
  • Vs. Ethinyl Estradiol: Unlike synthetic ethinyl estradiol (which resists hepatic metabolism), estriol succinate’s bioavailability depends on esterase activity, reducing peak hormone surges [1] [2].

Clinically, estriol succinate’s endometrial impact is dose-fraction dependent. Single 8 mg doses minimally stimulate endometrial proliferation, whereas divided doses (e.g., 4 mg twice daily) induce clear proliferative changes [7]. This contrasts with estradiol derivatives, which uniformly increase endometrial thickness regardless of dosing schedule. The differential effect underpins estriol succinate’s unique therapeutic window—it may not require progestogen co-administration for endometrial protection in some regimens [1] [7].

Table 3: Comparative Properties of Estrogen Derivatives

Estrogen DerivativeRelative Potency (Oral)Prodrug Activation SiteTissue Selectivity
Estriol Succinate1x (Reference)LiverHigh vaginal, low uterine
Estradiol Valerate5–6x higherIntestinal mucosaUniform (uterine, vaginal, systemic)
Conjugated Equine Estrogens3–4x higherDirectly activeModerate uterine, moderate vaginal
Ethinyl Estradiol100x higherDirectly activeUniform systemic effects

Properties

CAS Number

514-68-1

Product Name

Estriol succinate

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1

InChI Key

VBRVDDFOBZNCPF-BRSFZVHSSA-N

SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Synonyms

estriol succinate
estriol succinate, disodium salt
estriol-16,17-dihemisuccinate
styptanon
succinylestriol
synapause

Canonical SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.